Core Compound Identity and Physicochemical Properties
Core Compound Identity and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-6,8-difluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on 4-Bromo-6,8-difluoro-2-methylquinoline, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. As a senior application scientist, my objective is to provide not just data, but a field-proven perspective on the synthesis, characterization, reactivity, and potential applications of this versatile building block. The structure of this guide is designed to logically flow from fundamental properties to practical applications, empowering researchers to effectively integrate this compound into their discovery workflows.
4-Bromo-6,8-difluoro-2-methylquinoline is a solid, halogenated quinoline derivative. The strategic placement of two fluorine atoms on the benzene ring and a bromine atom at the 4-position makes it a highly valuable intermediate for synthetic chemistry. The fluorine atoms can enhance metabolic stability and binding affinity of derivative compounds, while the bromine atom provides a reactive handle for a variety of cross-coupling reactions.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1189106-86-2 .[2][3][4][5][6]
Table 1: Physicochemical Properties of 4-Bromo-6,8-difluoro-2-methylquinoline
| Property | Value | Source(s) |
| CAS Number | 1189106-86-2 | [2][3][4][5] |
| Molecular Formula | C₁₀H₆BrF₂N | [2][3][6] |
| Molecular Weight | 258.06 g/mol | [2][3] |
| IUPAC Name | 4-bromo-6,8-difluoro-2-methylquinoline | |
| SMILES String | Cc1cc(Br)c2cc(F)cc(F)c2n1 | [2] |
| InChI Key | BMDJTKNFPQFHEW-UHFFFAOYSA-N | [2] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [3] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline is not extensively detailed in publicly available literature. However, a robust and logical synthetic route can be devised based on established quinoline synthesis methodologies, such as the Conrad-Limpach reaction, followed by a halogenation step.[7] This approach offers a reliable pathway from commercially available starting materials.
The overall strategy involves two key stages:
-
Formation of the Quinolone Core: Cyclization of an aniline with a β-ketoester to form the 4-hydroxyquinoline scaffold.
-
Halogenation: Conversion of the 4-hydroxy group to the 4-bromo group.
Caption: Proposed two-stage synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; successful isolation and characterization of the intermediate (Stage 1) and final product (Stage 2) confirm the efficacy of the chosen methodology.
Stage 1: Synthesis of 6,8-Difluoro-2-methylquinolin-4-ol
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 3,5-difluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling point solvent such as toluene.
-
Intermediate Formation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Cyclization: Once the initial reaction is complete, cool the mixture slightly. Add an equal volume of a high-boiling solvent like diphenyl ether. Gradually heat the mixture to approximately 250 °C to induce thermal cyclization.[7] Maintain this temperature for 1-2 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the product.[7] Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum. The resulting solid is 6,8-Difluoro-2-methylquinolin-4-ol.
Stage 2: Synthesis of 4-Bromo-6,8-difluoro-2-methylquinoline
-
Reaction Setup: In a fume hood, charge a round-bottom flask with the dried 6,8-Difluoro-2-methylquinolin-4-ol (1.0 eq) from Stage 1. Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq) portion-wise.
-
Bromination: Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours. The reaction should be monitored by TLC or LC-MS to track the disappearance of the starting material.
-
Work-up and Isolation: After cooling to room temperature, very carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a fume hood.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is ~7-8. The product will precipitate as a solid. Alternatively, extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-Bromo-6,8-difluoro-2-methylquinoline.
Structural Confirmation and Purity Analysis
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural elucidation.
Table 2: Analytical Techniques for Characterization
| Technique | Expected Observations | Rationale |
| ¹H NMR | - A singlet in the aliphatic region (~2.5-2.8 ppm) for the -CH₃ group.- Multiple signals in the aromatic region (~7.0-8.5 ppm), showing characteristic splitting patterns due to H-F coupling.- A singlet for the proton at the 3-position. | Confirms the presence and connectivity of proton environments in the molecule. |
| ¹³C NMR | - A signal for the methyl carbon.- Multiple signals for the aromatic and quinoline carbons, with some showing splitting due to C-F coupling (J-coupling). | Determines the number of unique carbon environments and confirms the carbon skeleton. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms at positions 6 and 8, likely showing coupling to each other and to nearby protons. | Directly confirms the presence and electronic environment of the fluorine atoms. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.[7] | Confirms the molecular weight and elemental composition (presence of bromine).[8] |
| HPLC | - A single major peak under various solvent conditions. | Assesses the purity of the final compound.[7] |
Chemical Reactivity and Applications in Drug Discovery
The true value of 4-Bromo-6,8-difluoro-2-methylquinoline lies in its potential as a scaffold for creating diverse molecular libraries. The C4-Br bond is the primary site of reactivity, making it an ideal substrate for transition-metal-catalyzed cross-coupling reactions.
Caption: Reactivity of the C4-Br bond for library synthesis.
This synthetic versatility is paramount in drug discovery. The quinoline and fluoroquinolone frameworks are recognized as "privileged structures" that form the core of numerous therapeutic agents.[9] By modifying the 4-position, researchers can fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.
Potential Therapeutic Applications:
-
Antibacterial Agents: The 6,8-difluoro-4-quinolone structure is a hallmark of potent antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV.[1] This scaffold is a promising starting point for developing new antibiotics to combat resistant strains.
-
Anticancer Agents: Many quinoline derivatives exhibit significant anticancer activity by inhibiting topoisomerases, inducing apoptosis, or interfering with cell signaling pathways.[1][10] The ability to introduce diverse substituents at the 4-position allows for exploration of structure-activity relationships against various cancer cell lines.[11]
-
Anti-inflammatory and Antiviral Agents: The quinoline scaffold has also been investigated for its potential in treating inflammatory disorders and viral infections.[1]
Safety, Handling, and Storage
Proper handling of 4-Bromo-6,8-difluoro-2-methylquinoline is essential for laboratory safety. The compound is classified as a combustible solid with specific health hazards.[2]
Table 3: Hazard Information and Precautionary Measures
| Hazard Category | GHS Code | Precautionary Statement | Source |
| Acute Toxicity, Oral | H302 (Harmful if swallowed) | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. | [12] |
| Serious Eye Damage | H318 (Causes serious eye damage) | P280: Wear protective gloves/protective clothing/eye protection.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure eye wash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[12][13]
-
Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[13] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-6,8-difluoro-2-methylquinoline (CAS No. 1189106-86-2) is more than just a chemical intermediate; it is a strategic tool for medicinal chemists and drug discovery scientists. Its defined physicochemical properties, coupled with a synthetically versatile brominated handle and a biologically relevant difluoroquinolone core, make it an exceptionally valuable building block. This guide provides the foundational knowledge—from a proposed, reliable synthesis to key reactivity insights and safety protocols—to empower researchers to fully leverage the potential of this compound in the development of next-generation therapeutic agents.
References
-
Amerigo Scientific. 4-Bromo-6,8-difluoro-2-methylquinoline. [Link]
-
Reagentia. 4-Bromo-6,8-difluoro-2-methylquinoline (1 x 50 mg). [Link]
-
Hangzhou Chentong Biochemical Co., Ltd. 4-Bromo-6,8-difluoro-2-methylquinoline. [Link]
-
PubChemLite. 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N). [Link]
-
ChemSynthesis. 4-bromo-6,8-difluoroquinoline. [Link]
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
-
PubChem. 7-Bromo-4-chloro-6,8-difluoro-2-methylquinoline. [Link]
-
Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
-
National Institutes of Health (NIH). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-6,8-difluoro-2-methylquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 4-Bromo-6,8-difluoro-2-methylquinoline (1 x 50 mg) | Reagentia [reagentia.eu]
- 5. 4-Bromo-6,8-difluoro-2-methylquinoline - CAS:1189106-86-2 - 杭州辰通生化科技有限公司 [dulaber.com]
- 6. 4-Bromo-6,8-difluoro-2-methylquinoline, CasNo.1189106-86-2 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PubChemLite - 4-bromo-6,8-difluoro-2-methylquinoline (C10H6BrF2N) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
